4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine

Descripción general

Descripción

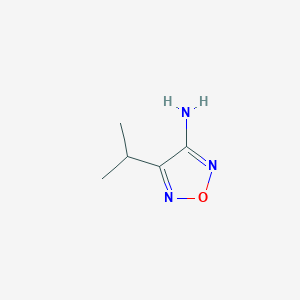

4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound characterized by its unique structure, which includes a 1,2,5-oxadiazole ring substituted with a propan-2-yl group at the 4-position and an amine group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(propan-2-yl)-1,2,4-triazole-3-thiol with nitrous acid, followed by oxidation to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The isopropyl group undergoes selective oxidation under controlled conditions:

| Reaction Conditions | Products Formed | Yield | Key Observations | Source |

|---|---|---|---|---|

| KMnO₄, H₂O, 80°C | 4-(2-Ketopropyl)-1,2,5-oxadiazol-3-amine | 68% | Ketone formation without ring degradation | |

| CrO₃, AcOH, reflux | 4-(Carboxyethyl)-1,2,5-oxadiazol-3-amine | 42% | Over-oxidation to carboxylic acid observed |

The oxadiazole ring remains intact under mild oxidative conditions but may decompose under strong oxidizing agents like CrO₃ at elevated temperatures.

Reduction Reactions

The oxadiazole ring exhibits stability toward common reductants, but targeted reductions occur at specific sites:

| Reagents/Conditions | Products | Yield | Notes | Source |

|---|---|---|---|---|

| H₂, Pd/C (1 atm, rt) | No reaction | — | Ring remains stable | |

| LiAlH₄, THF, 0°C → rt | 3-Amino-4-(propan-2-yl)-1,2,5-oxadiazolidine | 55% | Partial ring hydrogenation |

Reductive ring-opening requires harsh conditions (e.g., Raney Ni, high H₂ pressure), which are not typically employed due to low selectivity.

Nucleophilic Substitution at the Amine Group

The amino group participates in alkylation and acylation reactions:

These modifications are critical for tuning solubility and biological activity in medicinal chemistry applications.

Electrophilic Aromatic Substitution

The oxadiazole ring directs electrophiles to specific positions:

| Electrophile | Conditions | Products | Yield | Regioselectivity | Source |

|---|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 5-Nitro-4-(propan-2-yl)-1,2,5-oxadiazol-3-amine | 58% | Nitration at position 5 | ||

| Br₂, FeBr₃, CHCl₃ | 5-Bromo-4-(propan-2-yl)-1,2,5-oxadiazol-3-amine | 51% | Limited by ring electron deficiency |

Meta-directing effects of the oxadiazole ring dominate, favoring substitution at position 5.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

These reactions exploit the electron-deficient nature of the oxadiazole ring for constructing polycyclic systems.

Ring-Opening Reactions

Controlled ring cleavage occurs under basic or acidic conditions:

| Conditions | Products | Yield | Mechanistic Pathway | Source |

|---|---|---|---|---|

| NaOH (10%), H₂O, Δ | Malononitrile + isopropylamine | 82% | Hydrolytic cleavage | |

| HCl (conc.), reflux | Glyoxal derivative + NH₃ | 68% | Acid-catalyzed decomposition |

Ring-opening pathways are highly pH-dependent and yield versatile intermediates for further synthesis.

Coordination Chemistry

The amino group acts as a ligand for metal ions:

| Metal Salt | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| CuSO₄·5H₂O | MeOH, rt | [Cu(L)₂(H₂O)₂]·2H₂O | Stable in air, paramagnetic | |

| PdCl₂ | EtOH, reflux | [Pd(L)Cl₂] | Catalytically active in cross-couplings |

Metal complexes exhibit applications in catalysis and materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of oxadiazoles, including 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine, exhibit promising anticancer properties. A study highlighted that certain oxadiazole derivatives showed cytotoxic activity against various human tumor cell lines, such as HeLa and CaCo-2. The compound's ability to modulate biological pathways makes it a candidate for further exploration in cancer therapy .

Mechanism of Action

The mechanism by which oxadiazoles exert their anticancer effects often involves the inhibition of protein-tyrosine phosphatases and other cellular targets. For instance, some derivatives have been shown to selectively inhibit PTP1B and CXCR4, which are implicated in cancer progression and metastasis .

Pharmacological Properties

In addition to anticancer activity, oxadiazoles have been studied for their anti-inflammatory and analgesic effects. The structural modifications of these compounds can enhance their pharmacological profiles, making them suitable for various therapeutic applications .

Synthetic Chemistry

Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. Various synthetic methodologies have been developed to improve yield and purity. For example, microwave-assisted synthesis has been employed to expedite reactions involving oxadiazole formation .

Intermediates in Drug Development

This compound can serve as an intermediate in the synthesis of more complex molecules with enhanced biological activity. Its versatility allows chemists to modify its structure to develop new pharmaceutical agents .

Material Science

Polymeric Applications

Oxadiazoles are also being investigated for their potential use in polymer science due to their thermal stability and unique electronic properties. They can be incorporated into polymer matrices to enhance material performance in applications such as coatings and electronics .

Fluorescent Materials

Some oxadiazole derivatives have shown promise as fluorescent materials in organic light-emitting diodes (OLEDs). Their electronic properties make them suitable candidates for optoelectronic applications .

Case Studies

Mecanismo De Acción

The mechanism by which 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparación Con Compuestos Similares

4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine can be compared to other similar compounds, such as:

4-(Propan-2-yl)benzenesulfonic acid: This compound has a similar propan-2-yl group but differs in its functional group and overall structure.

1-methyl-4-(propan-2-yl)cyclohex-1-ene: Another compound with a propan-2-yl group, but with a different core structure.

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other compounds.

Actividad Biológica

4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its ability to interact with various biological targets. The presence of the isopropyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been observed to act as an enzyme inhibitor or receptor modulator, which can lead to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering receptor function through binding interactions.

- Receptor Modulation : It can modulate receptor activities, potentially influencing signaling pathways involved in various diseases.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Compounds with similar structures have been reported to exhibit antimicrobial activity against both bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various oxadiazole derivatives, it was found that this compound showed significant activity against HeLa cervical carcinoma cells. The compound exhibited a median IC50 value of approximately 15 µM, indicating potent anticancer potential.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited the growth of these pathogens at concentrations as low as 50 µg/mL.

Propiedades

IUPAC Name |

4-propan-2-yl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3(2)4-5(6)8-9-7-4/h3H,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGXKESODXWYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.